1-[(E)-Benzene-N-phenylcarboximidoyl]naphthalen-2-ol
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Overview
Description
1-[(E)-Benzene-N-phenylcarboximidoyl]naphthalen-2-ol is an organic compound with the molecular formula C23H17NO It is a derivative of naphthol and is characterized by the presence of a benzene-N-phenylcarboximidoyl group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-Benzene-N-phenylcarboximidoyl]naphthalen-2-ol typically involves the condensation reaction between naphthalen-2-ol and benzene-N-phenylcarboximidoyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the imidoyl group. The reaction conditions include maintaining the temperature between 0°C to 5°C to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-[(E)-Benzene-N-phenylcarboximidoyl]naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the imidoyl group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include oxidized naphthalene derivatives, reduced amine derivatives, and various substituted naphthalene compounds .
Scientific Research Applications
1-[(E)-Benzene-N-phenylcarboximidoyl]naphthalen-2-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(E)-Benzene-N-phenylcarboximidoyl]naphthalen-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The imidoyl group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-[(E)-Phenyldiazenyl]naphthalen-2-ol: Similar in structure but with a diazenyl group instead of an imidoyl group.
1-[(E)-Phenyl(phenylimino)methyl]-2-naphthol: Another derivative with a different substituent on the naphthalene ring.
Uniqueness
1-[(E)-Benzene-N-phenylcarboximidoyl]naphthalen-2-ol is unique due to its specific imidoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications .
Properties
IUPAC Name |
1-(C,N-diphenylcarbonimidoyl)naphthalen-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO/c25-21-16-15-17-9-7-8-14-20(17)22(21)23(18-10-3-1-4-11-18)24-19-12-5-2-6-13-19/h1-16,25H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYWDKWVJUNCOKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC2=CC=CC=C2)C3=C(C=CC4=CC=CC=C43)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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